3-(oxolan-3-yl)-1H-pyrazol-5-amine
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Overview
Description
3-(Oxolan-3-yl)-1H-pyrazol-5-amine is a chemical compound characterized by its unique structure, which includes an oxolan ring (tetrahydrofuran) attached to a pyrazol ring with an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(oxolan-3-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazol Ring: The pyrazol ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Oxolan Ring: The oxolan ring is introduced through a nucleophilic substitution reaction, where the pyrazol ring reacts with an appropriate halogenated tetrahydrofuran derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Oxolan-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce nitro groups to amines or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can replace functional groups on the pyrazol ring or oxolan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines can be used, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Reduced amines, amides, and other reduced functionalities.
Substitution Products: Alkylated, hydroxylated, or aminated derivatives of the pyrazol and oxolan rings.
Scientific Research Applications
3-(Oxolan-3-yl)-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound can be utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 3-(oxolan-3-yl)-1H-pyrazol-5-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
3-(Oxolan-3-yl)-1H-pyrazol-5-amine is unique due to its specific structural features. Similar compounds include:
3-(Oxolan-3-yl)propanal: A related aldehyde compound.
3-(Oxolan-3-yl)azepan-2-one: A cyclic amide derivative.
3-(Oxolan-3-yl)aniline: An aniline derivative with the oxolan ring.
3-(Oxolan-3-yl)oxolane-3-carbaldehyde: A carbaldehyde derivative with the oxolan ring.
These compounds share the oxolan ring but differ in their functional groups and overall structure, leading to different chemical properties and applications.
Properties
IUPAC Name |
5-(oxolan-3-yl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-7-3-6(9-10-7)5-1-2-11-4-5/h3,5H,1-2,4H2,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFLWHXSAKIHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC(=NN2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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